N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-14(2)12-23-17-10-9-16(22-19(24)15-7-5-6-8-15)11-18(17)26-13-21(3,4)20(23)25/h9-11,14-15H,5-8,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZZZRHOOCDIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3CCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity by examining its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepin core and a cyclopentanecarboxamide moiety. The molecular formula is C23H30N2O5 with an average molecular weight of approximately 434.458 g/mol. The presence of an isobutyl group and dimethyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Structural Overview
| Component | Description |
|---|---|
| Molecular Formula | C23H30N2O5 |
| Average Molecular Weight | 434.458 g/mol |
| Core Structure | Tetrahydrobenzo[b][1,4]oxazepin |
| Functional Groups | Isobutyl, Dimethyl |
Research indicates that compounds related to this compound exhibit significant biological activities primarily through their interactions with specific protein targets. Notably, derivatives of oxazepines have been studied for their potential as kinase inhibitors. Kinases play crucial roles in various cellular processes including cancer progression and inflammatory responses.
Case Studies and Research Findings
- Kinase Inhibition Studies :
- A study explored the inhibition of receptor-interacting protein 1 (RIP1) kinase by similar compounds. Dysregulation of RIP1 kinase is linked to inflammatory diseases and programmed cell death pathways. Inhibition may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
- Structure-Activity Relationship (SAR) :
- The structural features of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) derivatives were analyzed to understand their biological activity better. Compounds with modifications on the benzamide moiety showed varying degrees of anti-inflammatory properties and kinase inhibition potential .
Comparative Biological Activity Table
| Compound Name | Biological Activity |
|---|---|
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) | Potential RIP1 inhibition |
| 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) | Anti-inflammatory properties |
| N-(5-isobutyl-3-methylbenzamide) | Diverse biological activities including antimicrobial |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) suggests favorable absorption characteristics due to its lipophilic nature. However, specific data on its toxicity and safety profile remain limited.
Toxicity Studies
While detailed toxicity studies are scarce for this specific compound, related oxazepine derivatives have shown low carcinogenicity and favorable biodegradation profiles in preliminary assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
